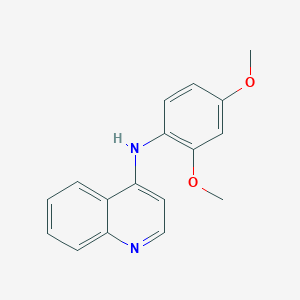

N-(2,4-dimethoxyphenyl)-4-quinolinamine

Description

N-(2,4-Dimethoxyphenyl)-4-quinolinamine is a 4-anilinoquinoline derivative characterized by a quinoline core substituted at the 4-position with a 2,4-dimethoxyphenylamine group.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-20-12-7-8-16(17(11-12)21-2)19-15-9-10-18-14-6-4-3-5-13(14)15/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIPVGKJSRUEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC=NC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Methoxy Group Positioning: 2,4-Dimethoxy substitution on phenyl (target compound) vs. 2,5-dimethoxy () alters electronic distribution.

Heterocyclic Core Impact: Quinoline’s planar structure facilitates intercalation with DNA or hydrophobic enzyme pockets, whereas thiazole () offers conformational flexibility for binding to tubulin’s colchicine site .

Halogen vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2,4-dimethoxyphenyl)-4-quinolinamine, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves multi-step organic reactions, such as condensation of 2,4-dimethoxyaniline with quinoline precursors. Key steps may include Buchwald-Hartwig amination or Ullmann coupling to form the C–N bond between the aryl and quinoline moieties . Optimization requires careful control of temperature (e.g., 80–120°C), solvent choice (e.g., DMF or toluene), and catalysts (e.g., Pd-based catalysts for coupling reactions). Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. What spectroscopic and analytical techniques are essential for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns (e.g., methoxy groups at 2,4-positions and quinoline ring protons) .

- Mass Spectrometry (LCMS/HRMS): Validates molecular weight (e.g., m/z 294 [M+H]+ in LCMS) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (e.g., retention time 0.66 minutes under specific conditions) .

Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic applications?

- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

- Anticancer Potential: MTT assays on cancer cell lines to measure cytotoxicity .

- Enzyme Inhibition: Fluorescence-based assays to test interactions with targets like bacterial RNA polymerase or kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Dose-Response Analysis: Ensure activity is concentration-dependent and not an artifact of assay conditions .

- Structural Analog Comparison: Compare data with structurally similar compounds (e.g., N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives) to identify critical substituents influencing activity .

- Target Validation: Use CRISPR/Cas9 knockout models or RNA interference to confirm target specificity .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Systematic Substituent Variation: Modify methoxy groups (e.g., replace with halogens or alkyl chains) and evaluate changes in bioactivity .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial RNA polymerase .

- Pharmacophore Mapping: Identify essential moieties (e.g., quinoline core, methoxy groups) using software like Schrödinger .

Q. How can synthetic scalability be addressed without compromising compound integrity?

- Flow Chemistry: Continuous synthesis reduces side reactions and improves reproducibility for scale-up .

- Green Chemistry Principles: Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In-Process Monitoring: Use PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progress .

Methodological Considerations

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

- pH Stability Studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .

- Plasma Stability Assays: Exposure to human or animal plasma to evaluate metabolic susceptibility .

- Forced Degradation Studies: Use heat, light, or oxidizers (e.g., H2O2) to identify degradation pathways .

Q. How can researchers differentiate between specific and nonspecific interactions in cellular assays?

- Competitive Binding Assays: Use unlabeled competitors to displace binding in fluorescence polarization assays .

- Negative Controls: Test against structurally unrelated compounds or inactive enantiomers .

- CRISPR-Modified Cell Lines: Use cells lacking the putative target protein to confirm on-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.